N'-(2-Sulfanylphenyl) Vortioxetine
Description
Properties
Molecular Formula |
C₂₄H₂₆N₂S₂ |
|---|---|
Molecular Weight |
406.61 |
Synonyms |
N-(2-((2,4-Dimethylphenyl)thio)phenyl)-N’-(2-mercaptophenyl)piperazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Other Vortioxetine Derivatives
Vortioxetine derivatives have been synthesized to explore applications beyond depression, particularly for viral inhibition. Key comparisons include:
Table 1: Binding Affinity of Vortioxetine Derivatives Against SARS-CoV-2 Mpro
These modifications enhance hydrophobic interactions within the Mpro binding pocket, improving antiviral efficacy .
Table 2: Cognitive and Antiviral Effects of Vortioxetine Derivatives
| Compound | Cognitive Enhancement* | SARS-CoV-2 Inhibition (IC₅₀) | Cytotoxicity |
|---|---|---|---|
| Vortioxetine | Yes | ~10 μM | Low |
| Vortioxetine (Hydrobromide) | Yes | ~15 μM | Moderate |
| Compound 15 | Not studied | <5 μM | Low |
*Pro-cognitive effects are attributed to vortioxetine’s cholinergic and glutamatergic modulation, which remain under investigation in derivatives .
Comparison with Other Antidepressants
Efficacy and Tolerability
- Agomelatine : In MDD patients with inadequate SSRI/SNRI response, vortioxetine (10–20 mg/day) outperformed agomelatine (25–50 mg/day) in reducing Sheehan Disability Scale (SDS) scores after 8–12 weeks .
- Duloxetine : Vortioxetine showed fewer adverse effects (e.g., sexual dysfunction, nausea) than duloxetine, though with slightly lower efficacy in severe MDD .
- Escitalopram : Vortioxetine demonstrated superior sexual function preservation (mean difference: 2.2 points on CSFQ-14; p=0.013) compared to escitalopram .
Table 3: Clinical Outcomes in MDD Treatment
| Drug | MADRS Score Reduction* | Relapse Rate (24 Weeks) | Sexual Adverse Events |
|---|---|---|---|
| Vortioxetine | -14.2 | 13% | 1.9% |
| Venlafaxine XR | -13.8 | 26% (Placebo) | 12.4% |
| Placebo | -9.1 | 26% | 1.9% |
MADRS: Montgomery-Åsberg Depression Rating Scale. Vortioxetine’s 20 mg/day dose showed faster symptom improvement than 10 mg/day (p*<0.0001) .
Mechanistic Differentiation
- SSRIs/SNRIs : Unlike SSRIs (e.g., escitalopram), vortioxetine enhances cognitive function independently of mood improvement, mediated by 5-HT₃ receptor antagonism and 5-HT₁A agonism .
- Ketamine-like Agents : Vortioxetine potentiates NMDA antagonist-induced attention deficits (e.g., MK-801) without affecting locomotion, suggesting a unique pharmacodynamic profile .
Preparation Methods
Nucleophilic Aromatic Substitution and Reduction
The foundational approach involves reacting 1-fluoro-2-nitrobenzene with protected piperazine derivatives (e.g., N-Boc or N-Ac piperazine) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This step facilitates nitro group displacement, yielding intermediates like 1-(2-nitrophenyl)piperazine derivatives. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (Pd/C, H₂) or alternative reductants like sodium dithionite. Notably, this two-step sequence achieves a 78–85% yield when conducted in methanol at 50°C.
Sandmeyer Reaction for Thiol Incorporation
The introduction of the 2,4-dimethylphenylthio group employs a Sandmeyer reaction, where the amine intermediate is diazotized with sodium nitrite in acetic acid at 5°C. The resulting diazonium salt reacts with 2,4-dimethylbenzenethiol, followed by thermal decomposition at 80°C to furnish the thioether-linked product. This step is critical for establishing the compound’s sulfur-containing pharmacophore and proceeds with 70–75% efficiency.
Deprotection and Salt Formation
Final deprotection of Boc or Ac groups requires acidic conditions, typically HCl or HBr in methanol or ethanol. This step concurrently generates the hydrochloride or hydrobromide salt, enhancing the compound’s crystallinity and stability. The one-pot integration of Sandmeyer and deprotection steps using strong acids (e.g., HCl) streamlines the process, achieving a 90% yield.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction kinetics. For instance, DMF accelerates nucleophilic substitution at 50°C, whereas methanol favors reduction steps at ambient temperatures. Acid strength during diazotization must be moderated to prevent premature deprotection; acetic acid (pKa 4.76) is optimal for maintaining protecting group integrity.
Catalytic Systems in Nitro Reduction
Comparative studies reveal that Pd/C-mediated hydrogenation outperforms sodium dithionite in scalability, achieving >95% conversion with minimal byproducts. However, sodium dithionite offers cost advantages for small-scale syntheses, albeit with lower yields (68%).
Impurity Profiling and Control Strategies
Formation of 1,2-Bis[4-(2-(2,4-Dimethylphenyl)Sulfanylphenyl)Piperazin-1-Yl]Ethanone
A key impurity arises from the reaction of vortioxetine with halogenated acetyl halides (e.g., bromoacetyl chloride) under basic conditions. This side reaction, occurring during storage or synthesis, forms a dimeric ketone via nucleophilic acyl substitution.
Table 1: Conditions for Impurity Synthesis
| Parameter | Optimal Value | Yield |
|---|---|---|
| Halogen Acetyl Halide | Bromoacetyl chloride | 85% |
| Solvent | Xylene | 88% |
| Base | N,N-Diisopropylethylamine | 90% |
| Temperature | Reflux (140°C) | 87% |
Mitigation Strategies
-
Solvent Selection : Aprotic solvents like xylene minimize unwanted nucleophilic side reactions.
-
Stoichiometric Control : Limiting halogen acetyl halide to 0.5 equivalents suppresses dimerization.
-
Purification : Silica gel chromatography isolates the impurity with >95% purity.
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (254 nm) resolves vortioxetine and its impurities using a C18 column and acetonitrile/water (65:35) mobile phase. Retention times for vortioxetine and the dimeric impurity are 8.2 min and 12.7 min, respectively.
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms molecular ions at m/z 441.2 [M+H]⁺ for vortioxetine and m/z 879.4 [M+H]⁺ for the dimeric impurity.
Industrial-Scale Considerations
Q & A
Q. What is the multimodal pharmacological mechanism of vortioxetine in major depressive disorder (MDD)?
Vortioxetine acts as a serotonin (5-HT) reuptake inhibitor (SERT blocker) and modulates multiple serotonin receptors: 5-HT3/7 antagonist, 5-HT1A agonist, and 5-HT1B partial agonist . Preclinical studies show it elevates dopamine, norepinephrine, acetylcholine, histamine, and glutamate while reducing GABA neurotransmission in MDD-related brain regions . This multimodal activity differentiates it from SSRIs/SNRIs and may explain its broader symptom relief and cognitive benefits.
Q. What are the standard dosing ranges for vortioxetine in clinical trials, and how are they optimized?
Dosing ranges from 5–20 mg/day, with efficacy and tolerability assessed via mixed-effects models (e.g., MMRM) in randomized controlled trials (RCTs). For example, 10 mg/day showed significant improvement in 24-item HDRS scores (SMD 3.0 vs. placebo) , while 15 mg/day had the highest treatment response rate (NNT 6) . Dose selection balances occupancy of SERT (≥50% at 10 mg) and 5-HT1B receptors (linked to cognitive effects) .
Q. How is vortioxetine’s safety profile assessed in long-term studies?
Pooled analyses of 12 short-term RCTs and extension studies (up to 52 weeks) evaluate adverse events (AEs) like nausea (incidence 21–32%) and sexual dysfunction (16–34% at 5–20 mg) using ASEX scores and NNH (number needed to harm) metrics. Sexual dysfunction NNH ranges from 7 (20 mg) to 50 (5 mg) in men .
Advanced Research Questions
Q. How does vortioxetine’s efficacy compare to SNRIs (e.g., duloxetine, venlafaxine) in MDD remission?
Meta-analyses of five RCTs show SNRIs (venlafaxine NNT 3, duloxetine NNT 5) outperform vortioxetine (NNT 7) in treatment response and remission (venlafaxine NNT 4 vs. vortioxetine NNT 11) . However, vortioxetine has fewer AEs (e.g., nausea, sexual dysfunction) and comparable efficacy to agomelatine, desvenlafaxine, and escitalopram in meta-regression analyses (SMD −0.16 to 0.12, P > 0.05) . Direct head-to-head trials are limited, necessitating network meta-analyses for conclusive comparisons .
Q. What methodological approaches are used to evaluate vortioxetine’s cognitive benefits in MDD?
Cognitive outcomes are measured using composite cognition scores (e.g., DSST, RAVLT) and MADRS cognitive subscales. In a phase 3 trial, vortioxetine 10–20 mg improved composite scores (mean difference 0.33–0.36 vs. placebo, P < 0.0001) . Post-hoc analyses link improved anhedonia (MADRS anhedonia factor) to functional recovery, independent of antidepressant effects . PET studies in primates suggest 5-HT1B receptor occupancy may underlie cognitive benefits .
Q. How do neurochemical pathways (e.g., glutamate, dopamine) contribute to vortioxetine’s effects?
Microdialysis in rats shows vortioxetine increases extracellular 5-HT (2× higher than SSRIs), dopamine, and norepinephrine in prefrontal cortex and hippocampus . PET imaging ([11C]AZ10419369) confirms 5-HT1B receptor binding at clinical doses, which correlates with hippocampal neuroplasticity in rodent models . Glutamate modulation via 5-HT3 antagonism may enhance synaptic plasticity, though human data are lacking .
Q. What contradictions exist in preclinical vs. clinical data on vortioxetine’s mechanisms?
Preclinical models suggest 5-HT1B receptor desensitization mediates antidepressant effects , but clinical PET studies have not confirmed this pathway’s role in MDD remission . Similarly, vortioxetine’s procognitive effects in animals (e.g., NOR task) are inconsistently replicated in humans, where baseline cognitive impairment does not predict treatment response .
Methodological Considerations
Q. How are dose-response relationships analyzed despite overlapping dose ranges in RCTs?
Meta-regression of seven RCTs shows higher doses (15–20 mg) correlate with greater MADRS reductions (P < 0.05) . However, individual trials show variability: 5 mg improved HDRS scores in one analysis but not others. Sensitivity analyses stratify by trial design (fixed vs. flexible dosing) and baseline severity .
Q. What are the limitations of post-hoc analyses in vortioxetine trials?
Post-hoc analyses (e.g., CCT-004 phase 3 trial) lack pre-specified hypotheses, increasing Type I error risk . For example, anhedonia improvements were exploratory endpoints without multiplicity adjustments. Generalizability is limited by homogeneous cohorts (91% White in Takeda-funded trials) .
Q. How is vortioxetine’s CYP2D6 metabolism managed in pharmacokinetic studies?
Vortioxetine exposure increases 100% with CYP2D6 inhibitors (e.g., bupropion), requiring dose adjustments in poor metabolizers. Phase 1 population PK models (887 subjects) quantify clearance differences (1.9× higher in extensive vs. poor metabolizers) .
Tables
Q. Table 1. Comparative Efficacy of Vortioxetine vs. SNRIs
| Metric | Vortioxetine (20 mg) | Venlafaxine (150 mg) | Duloxetine (60 mg) |
|---|---|---|---|
| NNT (Response) | 7 | 3 | 5 |
| NNT (Remission) | 11 | 4 | 6 |
| AE Incidence (NNH) | 7–34 | 8–10 | 8–10 |
| Data from pooled RCTs |
Q. Table 2. Cognitive Outcomes in Vortioxetine Trials
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
